molecular formula C19H21NO3 B2634586 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351632-19-3

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2634586
CAS No.: 1351632-19-3
M. Wt: 311.381
InChI Key: JWTXTGGBBFIMIM-UHFFFAOYSA-N
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
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Scientific Research Applications

Practical Synthesis Methods

A practical method for synthesizing a CCR5 antagonist, which is an orally active compound, involves the use of tetrahydro-2H-pyran derivatives. This method provides a new, inexpensive approach without the need for chromatographic purification, indicating its potential utility in synthesizing related compounds including "N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide" (Ikemoto et al., 2005).

Antimicrobial Activities

Derivatives of tetrahydro-2H-pyran have been synthesized with notable antimicrobial activities. The study demonstrates the potential of these derivatives against various bacterial and fungal strains, suggesting that compounds like "this compound" could be explored for their antimicrobial properties (Aytemir et al., 2003).

Novel Chemical Reactions

The development of a new variant of the Migita reaction for carbon−sulfur bond formation showcases the synthesis of complex molecules that include the tetrahydro-2H-pyran moiety. This method was applied to the synthesis of a former antiasthma drug candidate, highlighting the relevance of such chemical transformations in drug development (Norris & Leeman, 2008).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel oxadiazole heterocyclic compounds containing the 2H-pyranopyridine-2-one moiety, and related compounds, offers insights into the creation of potentially active pharmaceutical agents. These compounds are expected to exhibit better hypertensive activity, which could extend to "this compound" derivatives (Kumar & Mashelker, 2007).

Synthesis of Dicarboxylic Acid Amides

The synthesis of dicarboxylic acid amides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine highlights the versatility of tetrahydro-2H-pyran derivatives in creating compounds with potential applications in various domains, including material science and pharmaceuticals (Aghekyan et al., 2018).

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(20-14-19(22)10-12-23-13-11-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTXTGGBBFIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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